
Ethyl 4-(acetyl(4-amino-3-((aminocarbonyl)hydrazono)butyl)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(acetyl(4-amino-3-((aminocarbonyl)hydrazono)butyl)amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate ester linked to a hydrazono group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(acetyl(4-amino-3-((aminocarbonyl)hydrazono)butyl)amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzoate ester: This can be achieved by esterification of 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Introduction of the hydrazono group: This step involves the reaction of the ester with hydrazine hydrate under reflux conditions to form the hydrazono derivative.
Acetylation: The final step involves acetylation of the hydrazono derivative using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(acetyl(4-amino-3-((aminocarbonyl)hydrazono)butyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydrazono groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(acetyl(4-amino-3-((aminocarbonyl)hydrazono)butyl)amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 4-(acetyl(4-amino-3-((aminocarbonyl)hydrazono)butyl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The hydrazono group can form stable complexes with metal ions, which may play a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl benzoate: A simpler ester with similar structural features but lacking the hydrazono and amino groups.
4-Aminobenzoic acid: Shares the benzoic acid core but lacks the ester and hydrazono functionalities.
Acetylhydrazine: Contains the hydrazono group but lacks the benzoate ester.
Uniqueness
Ethyl 4-(acetyl(4-amino-3-((aminocarbonyl)hydrazono)butyl)amino)benzoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both the ester and hydrazono groups makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
4788-68-5 |
|---|---|
Molekularformel |
C16H23N5O4 |
Molekulargewicht |
349.38 g/mol |
IUPAC-Name |
ethyl 4-[acetyl-[(3Z)-4-amino-3-(carbamoylhydrazinylidene)butyl]amino]benzoate |
InChI |
InChI=1S/C16H23N5O4/c1-3-25-15(23)12-4-6-14(7-5-12)21(11(2)22)9-8-13(10-17)19-20-16(18)24/h4-7H,3,8-10,17H2,1-2H3,(H3,18,20,24)/b19-13- |
InChI-Schlüssel |
JTOANUXRSBIVKQ-UYRXBGFRSA-N |
Isomerische SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CC/C(=N/NC(=O)N)/CN)C(=O)C |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CCC(=NNC(=O)N)CN)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


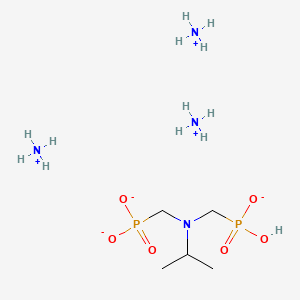



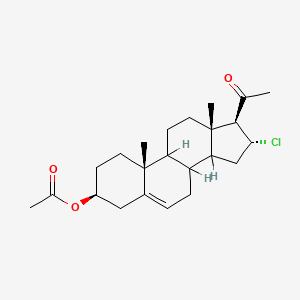
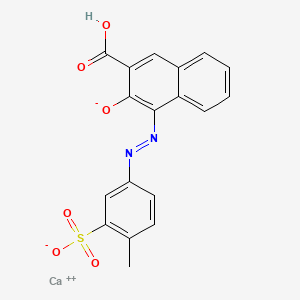
![4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate](/img/structure/B12680803.png)
![(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B12680814.png)
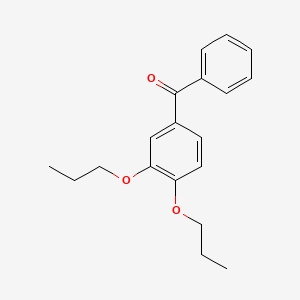
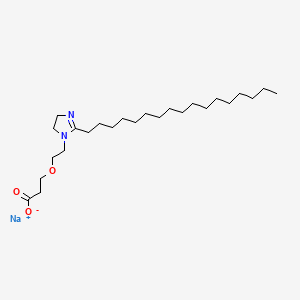

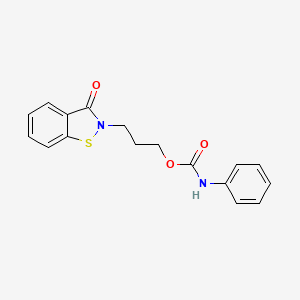
![[(2R)-3-[(2R)-3-[(2S)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-octanoyloxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] decanoate](/img/structure/B12680840.png)

